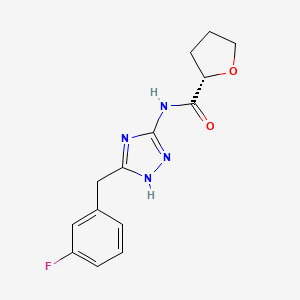![molecular formula C20H31N3O2 B7647844 3-[1-(4-Methylphenyl)ethylamino]-1-(2-morpholin-4-ylethyl)piperidin-2-one](/img/structure/B7647844.png)
3-[1-(4-Methylphenyl)ethylamino]-1-(2-morpholin-4-ylethyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-Methylphenyl)ethylamino]-1-(2-morpholin-4-ylethyl)piperidin-2-one, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.
Mechanism of Action
3-[1-(4-Methylphenyl)ethylamino]-1-(2-morpholin-4-ylethyl)piperidin-2-one selectively binds to mGluR5 and blocks its activity. mGluR5 is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a key role in regulating synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, this compound modulates the release of various neurotransmitters and affects neuronal signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, dopamine, and acetylcholine. This compound has also been shown to affect synaptic plasticity, learning, and memory. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
3-[1-(4-Methylphenyl)ethylamino]-1-(2-morpholin-4-ylethyl)piperidin-2-one is a selective antagonist of mGluR5, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, this compound has some limitations in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on 3-[1-(4-Methylphenyl)ethylamino]-1-(2-morpholin-4-ylethyl)piperidin-2-one. One area of interest is the development of more potent and selective mGluR5 antagonists. Another area of research is the identification of new therapeutic applications for this compound. Finally, there is a need for further research on the long-term effects of this compound on neuronal function and behavior.
Synthesis Methods
3-[1-(4-Methylphenyl)ethylamino]-1-(2-morpholin-4-ylethyl)piperidin-2-one can be synthesized using a multi-step process starting from 4-methylphenethylamine and morpholine. The first step involves the protection of the amine group of 4-methylphenethylamine using tert-butyloxycarbonyl (BOC) to obtain BOC-protected amine. The BOC group is then removed using trifluoroacetic acid (TFA) to give the free amine. The free amine is then reacted with 2-(chloromethyl)piperidine-1-one to obtain the desired product, this compound.
Scientific Research Applications
3-[1-(4-Methylphenyl)ethylamino]-1-(2-morpholin-4-ylethyl)piperidin-2-one has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. Some of the key areas of research include addiction, anxiety, depression, epilepsy, Parkinson's disease, and schizophrenia. This compound has been shown to have therapeutic potential in these conditions by modulating the activity of mGluR5.
properties
IUPAC Name |
3-[1-(4-methylphenyl)ethylamino]-1-(2-morpholin-4-ylethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-16-5-7-18(8-6-16)17(2)21-19-4-3-9-23(20(19)24)11-10-22-12-14-25-15-13-22/h5-8,17,19,21H,3-4,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRRGUVVYRRGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC2CCCN(C2=O)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

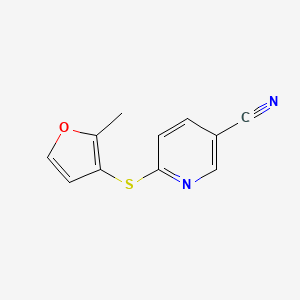
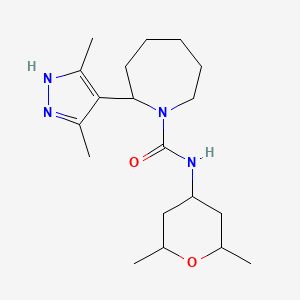
![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)
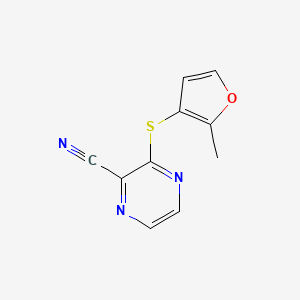
![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)
![3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide](/img/structure/B7647819.png)
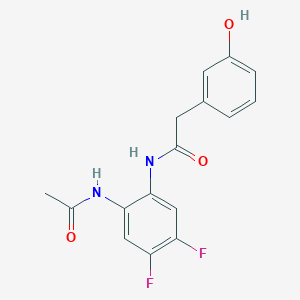
![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7647834.png)
![3-(N-[2-(2-chloro-4-hydroxyphenyl)acetyl]-3-methylanilino)propanamide](/img/structure/B7647835.png)
![(2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone](/img/structure/B7647845.png)
![3-fluoro-N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]pyridine-4-carboxamide](/img/structure/B7647853.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B7647859.png)
